molecular formula C19H18FN5O2S B11576181 6-(4-fluorophenyl)-N-(3-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(4-fluorophenyl)-N-(3-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11576181
M. Wt: 399.4 g/mol
InChI Key: FMUGXWSZTDYILH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-FLUOROPHENYL)-N-(3-METHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazines. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazine ring, and substituted with fluorophenyl, methoxyphenyl, and methyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 6-(4-FLUOROPHENYL)-N-(3-METHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like acetic acid . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

6-(4-FLUOROPHENYL)-N-(3-METHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-FLUOROPHENYL)-N-(3-METHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, as an anticancer agent, it inhibits microtubule polymerization, leading to G2/M cell cycle arrest and subsequent apoptosis in cancer cells . The compound may also interact with various enzymes and receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar compounds to 6-(4-FLUOROPHENYL)-N-(3-METHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE include other triazolothiadiazine derivatives such as:

These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical and biological properties

Properties

Molecular Formula

C19H18FN5O2S

Molecular Weight

399.4 g/mol

IUPAC Name

6-(4-fluorophenyl)-N-(3-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C19H18FN5O2S/c1-11-22-23-19-25(11)24-16(12-6-8-13(20)9-7-12)17(28-19)18(26)21-14-4-3-5-15(10-14)27-2/h3-10,16-17,24H,1-2H3,(H,21,26)

InChI Key

FMUGXWSZTDYILH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1NC(C(S2)C(=O)NC3=CC(=CC=C3)OC)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.